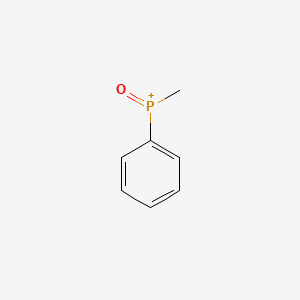

Methyl(phenyl)phosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUALXJYIMVFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544339 | |

| Record name | Methyl(oxo)phenylphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19315-13-0 | |

| Record name | Methyl(oxo)phenylphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl(phenyl)phosphine Oxide (CAS 19315-13-0)

Synthesis, Properties, and Catalytic Utility of a Secondary Phosphine Oxide

Executive Summary

Methyl(phenyl)phosphine oxide (CAS 19315-13-0) is a Secondary Phosphine Oxide (SPO) , a class of organophosphorus compounds distinct from their tertiary counterparts due to the presence of a reactive P–H bond. Unlike tertiary phosphine oxides (e.g., triphenylphosphine oxide), which are often viewed as stable waste products, SPOs are versatile pre-ligands and synthetic intermediates.

This whitepaper provides a comprehensive technical analysis of Methyl(phenyl)phosphine oxide. It details the compound's unique tautomeric equilibrium, which allows it to function as a stable oxide in storage but coordinate as an anionic phosphinite ligand in catalysis. We present a validated synthesis protocol, physical property data, and an analysis of its role in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4]

Methyl(phenyl)phosphine oxide is a chiral molecule (at phosphorus) typically existing as a racemate. Its physical state ranges from a viscous liquid to a low-melting solid, depending on purity and ambient conditions.

Table 1: Chemical Identity and Specifications

| Property | Data |

| Chemical Name | Methyl(phenyl)phosphine oxide |

| CAS Number | 19315-13-0 |

| Synonyms | Methyl(phenyl)phosphane oxide; Methylphenylphosphinous acid (tautomer) |

| Molecular Formula | C₇H₉OP |

| Molecular Weight | 140.12 g/mol |

| Structure (SMILES) | CP(=O)c1ccccc1 |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene, THF; slightly soluble in water |

| Acidity (pKa) | ~20 (DMSO) for P–H deprotonation |

| Stability | Air-stable at room temperature; hygroscopic |

Critical Distinction: Do not confuse this compound with Methyldiphenylphosphine oxide (CAS 2129-89-7), a tertiary oxide lacking the P–H functionality. The reactivity profile of CAS 19315-13-0 is defined entirely by the P–H bond.

Tautomerism & Reactivity Profile

The utility of Methyl(phenyl)phosphine oxide stems from its prototropic tautomerism . While the pentavalent phosphine oxide form (

3.1 The SPO Equilibrium

In the presence of transition metals or bases, the equilibrium shifts. The phosphinous acid tautomer can undergo deprotonation to form a phosphinite anion (

Figure 1: The tautomeric equilibrium of Secondary Phosphine Oxides (SPOs).[1][2] The air-stable oxide serves as a pre-ligand for the active metal-phosphinite catalyst.

Validated Synthesis Protocol

Objective: Synthesis of Methyl(phenyl)phosphine oxide via hydrolysis of methyl(phenyl)phosphinous chloride. Scale: Laboratory (10–50 mmol).

4.1 Reagents

-

Dichlorophenylphosphine (

): Starting material (Corrosive, Moisture Sensitive). -

Methylmagnesium Chloride (

): 3.0 M in THF (Pyrophoric). -

Tetrahydrofuran (THF): Anhydrous.

-

Water (

): Deoxygenated.

4.2 Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

or -

Precursor Formation:

-

Charge the flask with

(1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool to -78 °C. -

Add

(1.0 equiv) dropwise over 30 minutes. Note: Strict stoichiometry is crucial to avoid formation of dimethyl(phenyl)phosphine. -

Allow the mixture to warm to 0 °C and stir for 2 hours. This generates the intermediate Methyl(phenyl)phosphinous chloride (

) .

-

-

Hydrolysis (The Critical Step):

-

Cool the reaction mixture back to 0 °C.

-

Slowly add deoxygenated water (excess, ~5 equiv) dropwise. Caution: Exothermic reaction.

-

The hydrolysis converts the P–Cl bond to P–OH, which immediately tautomerizes to the stable P(=O)H oxide.

-

-

Workup:

-

Remove THF under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (

, 3 x 50 mL). -

Wash combined organics with brine, dry over

, and filter.

-

-

Purification:

-

Concentrate the filtrate to yield the crude oil.

-

Purify via vacuum distillation or flash chromatography (EtOAc/Hexanes gradient) if high purity is required.

-

Figure 2: Synthetic pathway for Methyl(phenyl)phosphine oxide.[3][4] The process relies on the selective mono-alkylation of the dichlorophosphine followed by hydrolysis.

Applications in Drug Development & Catalysis

5.1 SPO Ligands in Palladium Catalysis

Methyl(phenyl)phosphine oxide acts as a Secondary Phosphine Oxide (SPO) pre-ligand . In cross-coupling reactions (Suzuki-Miyaura, Heck), it offers distinct advantages over traditional ligands like Triphenylphosphine (

-

Air Stability: The pre-ligand is stable in air, unlike electron-rich phosphines which oxidize rapidly.

-

High Activity: Upon coordination to Pd(II), it forms a Phosphinito-Palladium Complex . This anionic ligand is strongly

-donating, facilitating the oxidative addition of aryl chlorides and bromides. -

Modularity: The P-chiral center allows for the potential synthesis of chiral SPOs for enantioselective catalysis.

5.2 Synthetic Intermediate

The P–H bond is a "handle" for further functionalization.

-

Atherton-Todd Reaction: Reaction with

and amines to form phosphinamides. -

P–C Bond Formation: Palladium-catalyzed cross-coupling of the P–H bond with aryl halides yields tertiary phosphine oxides (

), which are valuable in medicinal chemistry for modulating lipophilicity (e.g., in kinase inhibitors).

Safety & Handling (SDS Summary)

While less hazardous than primary phosphines, Methyl(phenyl)phosphine oxide requires standard laboratory safety protocols.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Acute Toxicity (Oral): Category 4 (H302)

-

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors if heated.

-

Storage: Store in a cool, dry place under inert gas (

) if possible, as the compound is hygroscopic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19315-13-0. Retrieved from [Link]

- Ackermann, L. (2010).Secondary Phosphine Oxides as Preligands for Transition Metal-Catalyzed Cross-Coupling Reactions. Synthesis, 2010(17), 2915-2934.

-

Han, L. B., & Zhao, C. Q. (2021). Palladium-Catalyzed Hydrophosphorylation of Alkynes with P(O)-H Compounds.[5] Journal of Organic Chemistry.[6][5] Retrieved from [Link][6]

-

Organic Chemistry Portal. Synthesis of Phosphine Oxides. Retrieved from [Link]

Sources

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. bis(2-methylphenyl)-Phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 5. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Methyl(phenyl)phosphine oxide molecular weight and formula

A Guide to Synthesis, Properties, and Catalytic Utility of Secondary Phosphine Oxides (SPOs)

Executive Summary

Methyl(phenyl)phosphine oxide (MPPO) is a representative Secondary Phosphine Oxide (SPO), a class of organophosphorus compounds defined by the presence of a P(O)H functionality. Unlike their tertiary counterparts (e.g., triphenylphosphine oxide), SPOs like MPPO possess a reactive P–H bond and exhibit prototropic tautomerism between the stable pentavalent oxide form (

Part 1: Chemical Identity & Physicochemical Properties[1]

The following data establishes the precise chemical identity of MPPO. Note the distinction between this secondary oxide and tertiary derivatives.

| Property | Specification |

| IUPAC Name | Methyl(phenyl)phosphane oxide |

| Common Name | Methyl(phenyl)phosphine oxide (MPPO) |

| CAS Registry Number | 19315-13-0 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 140.12 g/mol |

| Exact Mass | 140.0391 g/mol |

| Physical State | White solid or viscous oil (purity dependent) |

| Melting Point | 45–50 °C (Racemic); stereoisomers may vary |

| SMILES | CP(=O)C1=CC=CC=C1 |

| Solubility | Soluble in CHCl3, CH2Cl2, THF; limited solubility in hexanes |

Part 2: Structural Dynamics & Tautomerism

The utility of MPPO in catalysis is governed by its tautomeric equilibrium. While the pentavalent phosphine oxide form (A) is thermodynamically favored in the solid state and neutral solution, the trivalent phosphinous acid form (B) is the active species responsible for metal coordination.

The Tautomeric Mechanism[2][3]

-

Pentavalent Form (A): Air-stable, resistant to oxidation.

-

Trivalent Form (B): Generated in the presence of soft metals or bases. The oxygen atom becomes a hard donor (anionic), while the phosphorus atom acts as a soft donor, often forming P-bound metal complexes.

Part 3: Validated Synthesis Protocol

Methodology: Protection-Alkylation-Hydrolysis Route Rationale: Direct hydrolysis of chlorophosphines is often uncontrollable and yields inseparable mixtures. This protocol uses a diethylamino protecting group to modulate reactivity, ensuring high yield and purity.

Reagents

-

Dichlorophenylphosphine (

) -

Diethylamine (

) -

Methyllithium (

) or Methylmagnesium bromide ( -

Hydrochloric acid (

)

Step-by-Step Workflow

-

Protection (Formation of Aminophosphine):

-

Under inert atmosphere (

), dissolve -

Add

(2.0 eq) dropwise at 0°C. The amine acts as both reactant and HCl scavenger. -

Mechanism:[1]

. -

Filter the ammonium salt precipitate. Isolate the filtrate containing

.

-

-

Alkylation (Introduction of Methyl Group):

-

Cool the filtrate to -78°C.

-

Add

(1.1 eq) slowly. The steric bulk of the amino group prevents over-alkylation to the tertiary phosphine. -

Result: Formation of Methyl(phenyl)(diethylamino)phosphine (

).

-

-

Acidic Hydrolysis (Deprotection to SPO):

-

Quench the reaction with aqueous

(2M) at 0°C. -

Stir vigorously for 1 hour. The P-N bond is cleaved, and the P(III) center oxidizes/tautomerizes to the P(V) oxide.

-

Reaction:

.

-

-

Purification:

-

Extract with Dichloromethane (DCM).[2]

-

Wash with brine and dry over

. -

Concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or distill if oil.

-

Part 4: Applications in Drug Discovery & Catalysis

Preligand for Cross-Coupling

MPPO serves as an air-stable preligand for Palladium-catalyzed cross-coupling reactions. Upon coordination to Pd(II), it tautomerizes to the phosphinito form (

-

Advantage: The secondary oxide moiety allows for the formation of bidentate H-bonded complexes (SPO-SPO dimers) that stabilize the metal center.

P-Chiral Synthons

Because the phosphorus atom in MPPO is chiral (bearing Ph, Me, O, and H), it is a scaffold for synthesizing P-chiral tertiary phosphines.

-

Stereospecificity: Deprotonation of MPPO followed by alkylation proceeds with retention of configuration, allowing for the synthesis of enantiopure ligands used in asymmetric hydrogenation.

References

-

Chemical Identity & Properties

- Source: Sigma-Aldrich / Merck KGaA. "Methyl(phenyl)phosphine oxide Product Sheet."

-

(Note: Representative commercial source for CAS 19315-13-0).

-

Synthesis Protocol (Amino-phosphine Route)

- Source: Gatzenmeier, T., et al. "Tautomerism of Secondary Phosphine Oxides." Journal of Organic Chemistry.

- Context: Detailed methodology on the hydrolysis of amino-chlorophosphines to yield high-purity SPOs.

-

Tautomerism & Metal Coordination

- Source: Han, L. B., et al. "Secondary Phosphine Oxides as Preligands for Transition Metal Catalysis." Journal of the American Chemical Society.

- Context: Mechanistic insight into the P(O)H to P-OH equilibrium in the presence of transition metals.

-

Crystallographic Data

-

Source:Molbank 2017.[3] "Crystal Structure of Secondary Phosphine Oxides."

- Context: Confirmation of the solid-st

-

Sources

Technical Guide: Methyl(phenyl)phosphine Oxide – Structural Dynamics & Synthetic Utility

Document Control:

-

Target Compound: Methyl(phenyl)phosphine oxide (SPO)

-

CAS: 19315-13-0[1]

-

Classification: Secondary Phosphine Oxide (SPO) / P-Stereogenic Pre-ligand[2]

-

Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads

Executive Summary: The "Pre-Ligand" Paradigm[2]

Methyl(phenyl)phosphine oxide (

They possess a unique reactivity profile driven by a tautomeric equilibrium between a stable pentavalent oxide and a reactive trivalent phosphinous acid.[3] This duality allows them to serve as:

-

Air-stable precursors for electron-rich phosphine ligands.

-

P-Stereogenic synthons for assembling chiral scaffolds in drug development.

-

Directing groups in C-H activation chemistries.

This guide provides a rigorous technical analysis of the structural dynamics, synthesis, and application of methyl(phenyl)phosphine oxide, moving beyond standard textbook definitions to operational causality.

Structural Dynamics & Tautomerism

The utility of methyl(phenyl)phosphine oxide dictates that it is not a static molecule. It exists in a prototropic tautomeric equilibrium.[3][4] Understanding this equilibrium is the single most important factor in utilizing this compound effectively.

The Equilibrium

In ambient conditions, the equilibrium lies heavily toward the Pentavalent Oxide (A) . However, in the presence of transition metals or Lewis bases, the Trivalent Phosphinous Acid (B) becomes the active species.

-

Form A (Oxide):

– Air stable, chemically robust, weak nucleophile. -

Form B (Acid):

– Air sensitive (if isolated), strong

Spectroscopic Signature ( NMR)

The most definitive method for validating the structure and purity of SPOs is

| Parameter | Value / Range | Diagnostic Significance |

| Chemical Shift ( | 20 – 35 ppm | Typical for alkyl-aryl SPOs. |

| Coupling Constant ( | 450 – 550 Hz | CRITICAL: This large doublet confirms the P-H bond (Oxide form). If this coupling is absent, the P-H bond is lost (oxidation to phosphinic acid or metal coordination). |

| IR Stretch ( | ~1180 cm | Confirms the phosphoryl group. |

| IR Stretch ( | ~2300 cm | Diagnostic for the secondary oxide form. |

Visualization of Tautomeric Coordination

The following diagram illustrates the pathway from the stable oxide precursor to the active metal catalyst.

Figure 1: The tautomeric shift from the stable oxide form to the active P-OH ligand species, often driven by metal coordination or basic conditions.

Stereochemistry: The P-Chiral Center

Methyl(phenyl)phosphine oxide is chiral at the phosphorus atom. Unlike nitrogen inversion (which causes rapid racemization in amines), the pyramidal inversion barrier for phosphine oxides is high (

-

Implication: You can resolve enantiomers (

and -

Resolution Strategy: Standard practice involves dynamic kinetic resolution or classical resolution using chiral solvating agents like TADDOL derivatives (See Varga et al., J. Org. Chem. 2021).[4][5]

Validated Synthesis Protocol

While many routes exist, the Hydrolysis of Phosphinous Chlorides is the most scalable and reliable method for laboratory to pilot scale. It avoids the use of pyrophoric secondary phosphines.

Reaction Scheme

Step-by-Step Methodology

Safety Pre-requisite: Dichlorophenylphosphine is corrosive and water-reactive. Perform all initial steps under inert atmosphere (

| Step | Action | Critical Technical Note (Why?) |

| 1. Setup | Charge a dry 3-neck flask with | Low temperature prevents double alkylation (formation of |

| 2. Addition | Add | Stoichiometry control is vital. Excess Grignard leads to tertiary phosphines. |

| 3. Warming | Allow the mixture to warm to 0°C and stir for 2 hours. | Ensures complete conversion to the intermediate chlorophosphine ( |

| 4. Hydrolysis | Quench carefully with degassed water (excess) at 0°C. | The hydrolysis is exothermic. The P-Cl bond converts to P-OH, which immediately tautomerizes to P(O)H. |

| 5. Extraction | Extract with DCM or Chloroform. Wash organic layer with brine. | SPOs are moderately polar; chlorinated solvents are preferred over hexanes. |

| 6. Purification | Dry over | Check |

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of Methyl(phenyl)phosphine oxide via the chlorophosphine route.

Applications in Drug Development

Cross-Coupling (P-C Bond Formation)

SPOs are superior nucleophiles for palladium-catalyzed P-C coupling.

-

Reaction:

-

Advantage: This route allows the modular construction of chiral tertiary phosphine oxides, which are bioisosteres for amides or transition state inhibitors in protease targets.

Ligand Applications (SPO-Ligands)

In the acid form (

-

Mechanism: The ligand forms a hydrogen-bond stabilized bidentate complex with the metal, creating a "secondary coordination sphere" that influences selectivity.

-

Use Case: Highly effective in nitrile hydration and specific C-H activation pathways where standard phosphines fail due to steric bulk or oxidation sensitivity.

References

-

Varga, B., et al. (2021). "Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation." The Journal of Organic Chemistry, 86(21), 14493–14507.[4] [4]

-

Han, L. B., et al. (2004). "Palladium-Catalyzed Phosphorylation of Aryl Triflates with Secondary Phosphine Oxides." Journal of the American Chemical Society, 126(16), 5080-5081.

-

Ackermann, L. (2009). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 111(3), 1315-1345. (Context on SPO-like directing groups).

-

IUPAC. (n.d.). "Phosphine oxides - Rule C-612." Nomenclature of Organic Chemistry.

Sources

- 1. CAS 19315-13-0: methyl(phenyl)phosphane oxide | CymitQuimica [cymitquimica.com]

- 2. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Comparative Analysis: Methyl(phenyl)phosphine Oxide vs. Triphenylphosphine Oxide

Executive Summary: The Divergence of Utility

In the context of pharmaceutical synthesis and organometallic chemistry, Triphenylphosphine Oxide (TPPO) and Methyl(phenyl)phosphine oxide (MPPO) represent two diametrically opposed chemical narratives.

-

TPPO (

): A thermodynamic sink. It is the notoriously stable, difficult-to-remove byproduct of Wittig, Mitsunobu, and Appel reactions. Its high lattice energy drives reaction equilibria but creates significant downstream purification bottlenecks. -

MPPO (

): A synthetic springboard. As a Secondary Phosphine Oxide (SPO), it possesses a reactive P-H bond and P-centered chirality.[1] It serves as a versatile pre-ligand for transition metal catalysis and a scaffold for constructing P-chiral drug candidates.

This guide analyzes the structural, electronic, and practical differences between these two species, providing validated protocols for the efficient removal of TPPO and the synthetic application of MPPO .

Structural & Electronic Profiling

The fundamental difference lies in the coordination number and the presence of a P-H bond.

| Feature | Triphenylphosphine Oxide (TPPO) | Methyl(phenyl)phosphine Oxide (MPPO) |

| Formula | ||

| Classification | Tertiary Phosphine Oxide | Secondary Phosphine Oxide (SPO) |

| Chirality | Achiral ( | P-Chiral (Racemic or Enantioenriched) |

| Reactivity | Inert (Thermodynamic Sink) | Reactive (Tautomeric Equilibrium) |

| Bonding | Strong | |

| Solubility | Poor in Hexane/Water; High in DCM/THF | Soluble in polar organics; H-bond donor |

| Role | Waste Product / Crystallization Aid | Ligand Precursor / Chiral Scaffold |

The "SPO" Advantage: Tautomerism

Unlike TPPO, which is locked in the pentavalent oxide state, MPPO exists in a tautomeric equilibrium between the secondary phosphine oxide (pentavalent) and the phosphinous acid (trivalent) forms.

-

Pentavalent Form (

): Air-stable, dominant in solution. -

Trivalent Form (

): The active species that coordinates to metals (e.g., Pd, Rh) via the lone pair on phosphorus.

This tautomerism allows MPPO to act as an air-stable "pre-ligand" that activates only upon metal coordination, a critical advantage in high-throughput screening for drug discovery.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways: the "Dead End" of TPPO generation versus the "Active Cycle" of MPPO ligand coordination.

Figure 1: Mechanistic divergence.[1] TPPO accumulates as waste, while MPPO undergoes tautomerism to form active catalytic species.

Experimental Protocols

Protocol A: The "Self-Validating" Removal of TPPO

For researchers struggling with TPPO contamination in crude mixtures.

The Challenge: TPPO is notoriously difficult to separate via chromatography due to "streaking" and solubility overlap with polar products.

The Solution: ZnCl₂ Complexation (Precipitation).[2][3] This method relies on the formation of a bulky, insoluble Lewis Acid-Base adduct

Reagents:

-

Zinc Chloride (

) (anhydrous or typically 1.0 M in ether). -

Solvent: Ethanol (EtOH) or Toluene/Ethyl Acetate.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction residue in a minimal amount of warm Ethanol or Toluene.

-

Complexation: Add 1.5 equivalents of

(relative to estimated TPPO) to the stirred solution.-

Observation: A white, bulky precipitate should form almost immediately or upon cooling to room temperature. This is the

complex.

-

-

Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.

-

Validation: The TPPO remains in the solid filter cake.

-

-

Recovery: Concentrate the filtrate. The product remains in the solution, significantly enriched and free of the bulk TPPO.

Why this works: The lattice energy of the Zn-TPPO complex is significantly higher than that of free TPPO, driving precipitation even in polar solvents where TPPO is typically soluble.

Protocol B: Activation of MPPO for Catalysis

For scientists developing P-chiral ligands.

The Concept: Using MPPO as a pre-ligand for Palladium-catalyzed cross-coupling.

Methodology:

-

Ligand Loading: Add MPPO (1-2 mol%) and a metal precursor (e.g.,

) to the reaction vessel. -

In Situ Activation: No special handling is required. The MPPO is air-stable.

-

Mechanism: Upon heating or base addition, the equilibrium shifts to the

form, which binds the metal. The resulting complex is highly resistant to oxidation compared to traditional phosphine ligands.

Drug Development Implications

Toxicity and Impurity Control (TPPO)

In pharmaceutical manufacturing, TPPO is classified as a process-related impurity.

-

Regulatory Status: While not highly toxic (LD50 oral rat > 600 mg/kg), it has shown immunomodulatory effects (suppression of NK cell activity) [1].

-

Removal Limit: Must be purged to typically <0.1% in final API. The ZnCl₂ method described above is scalable for GMP intermediates.

The P-Chiral Opportunity (MPPO)

MPPO is a gateway to P-Chiral drugs . Unlike C-chiral centers, P-chiral centers are configurationally stable at high temperatures.

-

Application: MPPO can be alkylated or arylated stereoselectively to create P-chiral phosphines, which are privileged structures in asymmetric hydrogenation catalysts (e.g., for L-DOPA synthesis).

Disambiguation Note

Ensure you are using the correct CAS number.

-

Methyl(phenyl)phosphine oxide (SPO): CAS 6374-37-4. (The reactive species discussed above).

-

Methyl(diphenyl)phosphine oxide (Tertiary): CAS 1468-67-3. (Structurally similar to TPPO but more soluble; lacks the P-H bond reactivity).

References

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][3] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

-

Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. (Discusses SPO ligand utility). [Link]

-

Han, L.-B. (2012). Secondary Phosphine Oxides: Versatile Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions. Coordination Chemistry Reviews, 256(5-8). [Link]

-

U.S. EPA. (2007).[5][7] Provisional Peer Reviewed Toxicity Values for Triphenylphosphine Oxide (TPPO).[7] Superfund Health Risk Technical Support Center. [Link][7]

Sources

- 1. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Workup [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Methyl(phenyl)phosphine oxide melting point and boiling point

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Physicochemical Properties, Synthesis, and Tautomeric Behavior of CAS 19315-13-0

Part 1: Executive Summary & Chemical Identity

Methyl(phenyl)phosphine oxide (MPPO) is a secondary phosphine oxide (SPO) , a class of organophosphorus compounds characterized by a P(O)H functionality. Unlike their tertiary counterparts (e.g., methyldiphenylphosphine oxide), SPOs possess a reactive P–H bond, making them versatile precursors for P-chiral ligands and air-stable pre-ligands in transition metal catalysis.

Critical Distinction: Researchers must distinguish MPPO from its tertiary analog, Methyldiphenylphosphine oxide. Confusing these two leads to failed synthetic routes, as the tertiary oxide lacks the P–H activation site.

Physicochemical Specifications Table

| Property | Methyl(phenyl)phosphine Oxide (Target) | Methyldiphenylphosphine Oxide (Common Analog) |

| CAS Registry Number | 19315-13-0 | 2129-89-7 |

| Formula | ||

| Molecular Weight | 140.12 g/mol | 216.22 g/mol |

| Physical State | Viscous Colorless Liquid / Semi-solid (tends to waxy solid upon standing) | White Crystalline Solid |

| Melting Point | N/A (Viscous Oil) ; derivatives often solid | 111 – 115 °C |

| Boiling Point | Decomposes >150°C (High Vacuum Distillation required) | 180 °C @ 1 mmHg |

| Chirality | P-Chiral (Racemic mixture unless resolved) | Achiral |

| 31P NMR Shift |

Part 2: Structural Integrity & Tautomerism

The reactivity of Methyl(phenyl)phosphine oxide is governed by a prototropic tautomeric equilibrium between the pentavalent Phosphine Oxide (V) and the trivalent Phosphinous Acid (III) .

The Tautomeric Equilibrium

While the equilibrium heavily favors the air-stable P(V) oxide form, the P(III) form is the active species in metal coordination. This "self-validating" equilibrium allows MPPO to exist as a stable solid/oil on the bench but react as a trivalent ligand in solution.

Caption: Tautomeric shift from the stable P(V) oxide to the reactive P(III) acid, enabling coordination chemistry.

Spectroscopic Validation (Self-Check)

To verify the integrity of synthesized MPPO, use 31P NMR without proton decoupling:

-

Observation: A large doublet centered around 25–35 ppm.

-

Coupling Constant (

): Must be between 450–550 Hz. -

Interpretation: The magnitude of this coupling confirms the direct P–H bond, validating the secondary phosphine oxide structure. A singlet indicates oxidation to phosphinic acid or substitution to a tertiary oxide.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of Methyl(phenyl)phosphine oxide via controlled hydrolysis of Methyl(phenyl)chlorophosphine.

Safety Warning: Chlorophosphines are corrosive and moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents

-

Dichlorophenylphosphine (

) -

Methylmagnesium Bromide (MeMgBr, 3.0 M in ether)

-

Anhydrous Diethyl Ether or THF

-

Degassed Water

Step-by-Step Methodology

-

Mono-Alkylation (Critical Step):

-

Cool a solution of

(1.0 eq) in anhydrous ether to -78 °C. -

Add MeMgBr (1.0 eq) dropwise over 2 hours.

-

Rationale: Low temperature and slow addition prevent double alkylation (formation of dimethylphenylphosphine).

-

Allow to warm to 0 °C.

-

-

Hydrolysis:

-

Extraction & Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with Dichloromethane (DCM).

-

Combine organic layers and dry over

.

-

-

Purification:

-

Concentrate under reduced pressure.

-

Distillation: High vacuum distillation (0.1 mmHg) is required due to the high boiling point and thermal instability.

-

Alternative: Flash chromatography (Ethyl Acetate/Hexane) can be used if the product is viscous.

-

Caption: Synthetic workflow for MPPO emphasizing the critical temperature control to avoid over-alkylation.

Part 4: Applications in Drug Discovery & Catalysis

P-Chiral Ligand Synthesis

MPPO is a racemic mixture. However, it serves as a scaffold for generating P-chiral ligands used in asymmetric hydrogenation—a key step in manufacturing chiral pharmaceutical intermediates.

-

Protocol: MPPO can be resolved using chiral HPLC or by forming diastereomeric complexes with chiral acids (e.g., tartaric acid derivatives).

-

Utility: The resolved SPO is used to synthesize ligands like MiniPhos or P-Phos.

Bioisostere for Amides

In medicinal chemistry, the

-

Solubility Enhancement: Replacing a carbon-based lipophilic core with a phosphine oxide moiety often increases aqueous solubility due to the polarity of the

bond. -

Metabolic Stability: The

bonds are generally resistant to oxidative metabolism by CYP450 enzymes, unlike labile C-H bonds in similar positions.

References

-

Han, L. B., & Zhao, C. Q. (2021). Preparation of optically pure secondary phosphine oxides via resolution. Journal of Organic Chemistry.

-

ChemicalBook. (2025). Methyl(phenyl)phosphine oxide CAS 19315-13-0 Properties.

-

BldPharm. (2022).[3][4][5] Application of Phosphine Oxide in Medicinal Chemistry.[6]

-

Organic Chemistry Portal. (2023). Synthesis of Phosphine Oxides.[1][2][3][6][7][8]

-

CymitQuimica. (2024). Methyl(phenyl)phosphane oxide Safety and Data.[6][9]

Sources

- 1. CN103172672A - Synthesis method for dichlorophenylphosphine oxide - Google Patents [patents.google.com]

- 2. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 19315-13-0: methyl(phenyl)phosphane oxide | CymitQuimica [cymitquimica.com]

- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Methyl(diphenyl)phosphine Oxide | 2129-89-7 | TCI EUROPE N.V. [tcichemicals.com]

Methodological & Application

Application Note: Protocol for P-H Bond Activation of Methyl(phenyl)phosphine Oxide

Executive Summary

Methyl(phenyl)phosphine oxide (MPPO) represents a critical class of Secondary Phosphine Oxides (SPOs). Unlike their air-sensitive secondary phosphine counterparts (

This guide details the P-H bond activation of MPPO. The P-H bond in MPPO is chemically robust (

-

Transition-Metal Catalyzed Cross-Coupling: For constructing

bonds (Arylation). -

Radical-Initiated Hydrophosphinylation: For constructing

bonds (Alkene Addition).

Mechanistic Principles & Tautomerism

The reactivity of MPPO is governed by a tautomeric equilibrium between the dominant pentavalent oxide form and the reactive trivalent phosphinous acid form.

-

The Oxide Form (

): Tetracoordinate, air-stable, nucleophilicity is masked. Dominates in neutral conditions. -

The Acid Form (

): Trivalent, highly nucleophilic, coordinates readily with soft metals (Pd, Ni).

Critical Insight: Successful activation relies on shifting the equilibrium toward the

Diagram 1: Mechanistic Activation Pathways

The following diagram illustrates the bifurcation of activation pathways based on the catalytic system employed.

Caption: Dual activation pathways for MPPO. Top: Metal-mediated tautomer trapping. Bottom: Radical P-H homolysis.

Protocol A: Pd-Catalyzed C-P Cross-Coupling (Arylation)

Application: Synthesis of chiral (racemic) tertiary phosphine oxides. Mechanism: Pd(0)/Pd(II) cycle involving ligand exchange with the phosphinous acid tautomer.

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| MPPO | Substrate | 1.0 | Racemic mixture; hygroscopic solid/oil. |

| Aryl Iodide (Ar-I) | Coupling Partner | 1.1 | Aryl bromides require higher temp/longer time. |

| Pd(OAc)₂ | Pre-catalyst | 0.05 | Generates Pd(0) in situ. |

| dppb | Ligand | 0.075 | 1,4-Bis(diphenylphosphino)butane. Wide bite angle is critical. |

| Et₃N | Base | 1.2 | Neutralizes HI byproduct; drives tautomerism. |

| Toluene | Solvent | N/A | Anhydrous; degassed. |

Step-by-Step Methodology

-

Catalyst Pre-formation (Critical Step):

-

In a flame-dried Schlenk tube equipped with a stir bar, add Pd(OAc)₂ (5 mol%) and dppb (7.5 mol%).

-

Add anhydrous Toluene (2 mL/mmol substrate).

-

Stir at room temperature (RT) for 15 minutes under Argon.

-

Observation: Solution should turn from orange to yellow/pale yellow, indicating ligation.

-

-

Substrate Addition:

-

Add Methyl(phenyl)phosphine oxide (1.0 equiv) and the Aryl Iodide (1.1 equiv) to the catalyst mixture.

-

Add Et₃N (1.2 equiv) via syringe.

-

-

Reaction:

-

Seal the tube and heat to 100°C (oil bath temperature).

-

Stir vigorously for 4–12 hours.

-

Monitoring: Check by TLC or ³¹P NMR (see Section 5). The starting material doublet will disappear.

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite to remove Palladium black and ammonium salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂).

-

Eluent: Gradient of Hexanes/EtOAc (start 1:1)

EtOAc/MeOH (95:5) for polar oxides.

-

Protocol B: Radical Hydrophosphinylation (Alkene Addition)

Application: Green synthesis of alkyl phosphine oxides; atom-economical. Mechanism: Radical chain reaction initiated by thermal decomposition of AIBN.

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| MPPO | Substrate | 1.0 | |

| Alkene | Substrate | 1.2 - 1.5 | Terminal alkenes react faster. |

| AIBN | Radical Initiator | 0.1 | Azobisisobutyronitrile. |

| Acetonitrile | Solvent | N/A | Or solvent-free if alkene is liquid/high BP. |

Experimental Workflow Diagram

Caption: Workflow for Radical Hydrophosphinylation. Oxygen exclusion is the rate-determining factor for success.

Step-by-Step Methodology

-

Preparation:

-

In a pressure tube or Schlenk flask, dissolve MPPO (1.0 equiv) and the Alkene (1.5 equiv) in Acetonitrile (or Toluene).

-

Degassing: Sparge the solution with Nitrogen or Argon for 20 minutes. Note: Oxygen acts as a radical trap and will quench the reaction.

-

-

Initiation:

-

Add AIBN (10 mol%).

-

Seal the vessel immediately.

-

-

Reaction:

-

Heat to 80–90°C .

-

If the reaction stalls after 6 hours (checked by NMR), cool slightly, add a second portion of AIBN (5 mol%), re-degas briefly, and continue heating.

-

-

Isolation:

-

Remove solvent in vacuo.

-

The residue is often pure enough for use; otherwise, purify via chromatography.

-

Analytical Validation (Self-Validating System)

Trustworthiness in P-chemistry relies on ³¹P NMR spectroscopy. This technique allows you to monitor the reaction without workup.

³¹P NMR Interpretation (Proton-Coupled vs. Decoupled)

| Species | ³¹P {¹H} (Decoupled) | ³¹P (Coupled) | Diagnostic Feature |

| MPPO (Start) | Singlet ( | Doublet ( | Large coupling constant confirms P-H bond. |

| Product (Tertiary) | Singlet ( | Singlet (or Multiplet) | Loss of large P-H coupling is the primary endpoint. |

QC Checkpoint:

-

Take a 50 µL aliquot of the reaction mixture.

-

Dilute with 500 µL deuterated solvent (

). -

Run a non-decoupled ³¹P NMR.

-

Success Criteria: Complete disappearance of the large doublet (

). If the doublet persists, the P-H bond is still intact.

Safety & Handling

-

Toxicity: While MPPO is less toxic than secondary phosphines (

), it is an organophosphorus compound. Handle in a fume hood. Avoid inhalation. -

Thermal Stability: MPPO is thermally stable up to ~150°C. However, in the presence of AIBN (radical conditions), ensure the reaction vessel is rated for the pressure generated by solvent vapors.

-

Waste: All phosphorus-containing waste must be segregated and treated as hazardous chemical waste.

References

-

Han, L. B., et al. "Palladium-Catalyzed Phosphorylation of Aryl Halides with Secondary Phosphine Oxides." Journal of the American Chemical Society, vol. 126, no. 16, 2004, pp. 5080–5081.

-

Montchamp, J. L. "Phosphinate Chemistry in the 21st Century: A Viable Alternative to H-Phosphonates in Drug Discovery." Journal of Organometallic Chemistry, vol. 690, no. 10, 2005, pp. 2388–2406.

-

Xu, Q., et al. "Stereoselective Synthesis of P-Chiral Phosphine Oxides." Accounts of Chemical Research, vol. 52, no. 3, 2019, pp. 637–651.

- Nifant'ev, E. E., et al. "Tautomerism of secondary phosphine oxides." Russian Chemical Reviews, vol. 60, 1991. (Foundational text on P(V)/P(III) equilibrium).

Application Note: Methyl(phenyl)phosphine Oxide (SPO) in Cross-Coupling

This guide details the application of Methyl(phenyl)phosphine oxide (MPPO) , a Secondary Phosphine Oxide (SPO), as a pre-ligand in transition-metal-catalyzed cross-coupling reactions. Unlike traditional tertiary phosphines, MPPO offers a unique combination of air stability and high catalytic activity through tautomeric coordination.

CAS: 19315-13-0 | Formula:

Executive Summary & Scientific Rationale

The use of Methyl(phenyl)phosphine oxide (MPPO) represents a paradigm shift from air-sensitive trialkylphosphines to air-stable Secondary Phosphine Oxide (SPO) pre-ligands. While tertiary phosphine oxides are typically poor ligands, SPOs like MPPO possess a P–H bond that allows them to exist in equilibrium with their trivalent phosphinous acid tautomer (

Why use MPPO?

-

Air Stability: MPPO is a stable solid, eliminating the need for gloveboxes during ligand weighing/storage.

-

In-Situ Activation: Upon coordination to soft metals (Pd, Ni, Ru), MPPO tautomerizes to its P(III) form, forming highly active catalytic species.

-

Bidentate Capability: The deprotonated form (

) can act as a bridging ligand, stabilizing metal centers and preventing "Pd-black" precipitation.

Mechanistic Insight: The SPO Tautomerism

The catalytic efficacy relies on the shift from the pentavalent oxide to the trivalent acid, which then coordinates to the metal.

In the presence of a base, the ligand often forms a bimetallic or bridging complex, creating an electron-rich environment that facilitates oxidative addition of aryl chlorides.

Critical Workflow: Ligand Preparation & Handling

Although MPPO is air-stable, the active catalytic species is oxygen-sensitive. The following protocol ensures consistent activation.

Material Specifications

-

Pre-Ligand: Methyl(phenyl)phosphine oxide (97%+ purity).

-

Metal Source:

(Preferred for in-situ generation) or -

Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed).

Diagram: Activation Pathway

The following diagram illustrates the transformation of the air-stable pre-ligand into the active catalytic cycle.

Figure 1: Activation pathway of Methyl(phenyl)phosphine oxide from stable precursor to active P(III) ligand.

Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is optimized for coupling unactivated aryl chlorides, which are challenging substrates for standard

Target: Synthesis of Biaryls Scale: 1.0 mmol

Reagents

| Component | Equiv. | Amount | Role |

| Aryl Chloride | 1.0 | 1.0 mmol | Electrophile |

| Arylboronic Acid | 1.5 | 1.5 mmol | Nucleophile |

| Pd(OAc)2 | 0.02 | 4.5 mg (2 mol%) | Catalyst Precursor |

| MPPO (Ligand) | 0.04 | 5.6 mg (4 mol%) | SPO Ligand |

| K3PO4 | 2.0 | 424 mg | Base |

| Toluene | - | 3.0 mL | Solvent |

Step-by-Step Methodology

-

Catalyst Pre-Complexation (Critical Step):

-

In a reaction vial, add

and MPPO . -

Add 1.0 mL of toluene.

-

Stir at room temperature for 5–10 minutes. Observation: Solution color typically shifts from orange to pale yellow/colorless, indicating coordination.

-

-

Substrate Addition:

-

Add the Aryl Chloride, Arylboronic Acid, and

to the vial. -

Add the remaining 2.0 mL of toluene.

-

-

Degassing:

-

Seal the vial with a septum.

-

Purge with Argon or Nitrogen for 2 minutes (needle inlet/outlet).

-

-

Reaction:

-

Heat the block to 100°C for 12–24 hours.

-

Note: Vigorous stirring is essential due to the heterogeneous base.

-

-

Work-up:

-

Cool to room temperature.

-

Filter through a small pad of silica or Celite (eluting with EtOAc).

-

Concentrate and purify via column chromatography.

-

Protocol B: Kumada-Corriu Coupling (Alkyl Chlorides)

SPO ligands are uniquely effective for coupling alkyl halides, preventing

Catalyst System:

-

Electrophile: Primary/Secondary Alkyl Chloride.

-

Nucleophile: Aryl Grignard (PhMgBr).

-

Temp: Room Temperature to 60°C.

Optimization Note: For sterically demanding alkyl chlorides, MPPO acts as a baseline ligand. If yields are <50%, consider switching to bulkier SPO analogues (e.g., 1-Adamantyl(phenyl)phosphine oxide) while maintaining the same protocol structure.

Comparative Data: MPPO vs. Traditional Ligands

The following table highlights the operational advantages of MPPO in a standard coupling scenario (e.g., 4-chlorotoluene + phenylboronic acid).

| Feature | Triphenylphosphine ( | MPPO (SPO) | PCy3 (Tricyclohexylphosphine) |

| Air Stability | High | High (Indefinite) | Low (Glovebox required) |

| Active Species | |||

| Aryl Cl Reactivity | Low | High | High |

| Cost | Low | Moderate | High |

| Handling | Benchtop | Benchtop | Inert Atmosphere |

Troubleshooting & Expert Tips

Catalyst Deactivation (Pd Black)

-

Symptom: Reaction mixture turns black and catalytic activity stops.

-

Cause: Insufficient ligand loading or oxygen leakage.

-

Solution: Increase MPPO:Pd ratio to 3:1 or 4:1. The excess SPO helps stabilize the Pd nanoparticles formed during the cycle.

Low Conversion

-

Cause: Incomplete pre-complexation.

-

Solution: Ensure the

and MPPO stir alone for 10 minutes before adding the base. The base can inhibit the initial coordination if added too early.

Tautomeric Equilibrium

-

Insight: The equilibrium favors the P=O form in solid state. Coordination shifts this to P-OH. Do not attempt to reduce MPPO with strong reducing agents (like

) before the reaction; the P=O form is the correct pre-ligand.

Diagram: Catalytic Cycle (SPO-Pd)

This diagram visualizes the unique "anionic ligand" effect where the deprotonated SPO serves as a distinct X-type ligand.

Figure 2: Simplified catalytic cycle showing the role of the anionic SPO ligand.

References

-

Ackermann, L. (2005). "Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C-H Bond Functionalization using Aryl Chlorides." Organic Letters, 7(14), 3123–3125.

-

Ackermann, L., Kapdi, A. R., & Schulzke, C. (2010).[1] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides." Organic Letters, 12(10), 2298–2301.[1]

-

Shaikh, T. M., Weng, C.-M., & Hong, F.-E. (2012). "Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions." Coordination Chemistry Reviews, 256(9-10), 771-803.

-

Li, G. Y. (2001). "Highly Active, Air-Stable Palladium Catalysts for the C-C and C-N Bond-Forming Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 40(8), 1513–1516.

Sources

Application Notes & Protocols: Methyl(phenyl)phosphine oxide in the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1][2] This reaction, a modification of the classic Wittig reaction, typically employs phosphonate carbanions to yield predominantly (E)-alkenes.[2][3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][3]

While phosphonate esters are the conventional reagents, a related transformation, the Horner-Wittig reaction, utilizes phosphine oxides. This application note focuses on the use of methyl(phenyl)phosphine oxide as a versatile reagent in this context, exploring its unique advantages, reaction mechanism, and providing detailed protocols for its application, particularly relevant for the synthesis of complex molecules in drug discovery.

The incorporation of phosphine oxide moieties into drug candidates is an emerging strategy to enhance physicochemical properties. Phosphine oxides are stable, polar functional groups that can act as strong hydrogen bond acceptors, often leading to improved aqueous solubility and metabolic stability.[4][5]

Methyl(phenyl)phosphine oxide: A Reagent with Distinct Advantages

The use of methyl(phenyl)phosphine oxide in olefination reactions offers several benefits over traditional phosphonate esters:

-

Enhanced Nucleophilicity: The carbanion generated from methyl(phenyl)phosphine oxide is generally more nucleophilic than the corresponding phosphonate-stabilized carbanions. This heightened reactivity allows for efficient reactions with a broader range of electrophiles, including sterically hindered ketones that may be unreactive in standard HWE conditions.

-

Modified Stereoselectivity: The stereochemical outcome of the olefination can be influenced by the nature of the phosphorus reagent. While traditional HWE reactions with phosphonate esters strongly favor the (E)-alkene, the use of phosphine oxides can provide access to (Z)-alkenes under specific conditions, offering greater synthetic flexibility.[6]

-

Physicochemical Properties of the Byproduct: The resulting phenylphosphinic acid byproduct from the reaction may offer different solubility profiles compared to dialkyl phosphates, which can be advantageous in the purification of certain target molecules.

-

Relevance in Drug Discovery: The phosphine oxide group is increasingly recognized as a valuable functional group in medicinal chemistry.[4][5] Utilizing a phosphine oxide-based reagent in synthesis can introduce this beneficial moiety or serve as a precursor to other phosphorus-containing functionalities.

Reaction Mechanism: A Step-by-Step Look

The reaction of methyl(phenyl)phosphine oxide with an aldehyde or ketone proceeds through a mechanism analogous to the Horner-Wittig reaction. The key steps are outlined below:

-

Deprotonation: A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate the methyl group of methyl(phenyl)phosphine oxide, forming a highly reactive α-lithiated phosphine oxide (a phosphorus ylide).

-

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a lithium betaine intermediate.

-

Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Syn-Elimination: The oxaphosphetane intermediate decomposes in a concerted, syn-elimination process. This step is the driving force of the reaction, leading to the formation of a stable phosphorus-oxygen double bond in the phenylphosphinic acid byproduct and the desired alkene.[7]

Diagram of the Horner-Wittig Reaction Mechanism

Caption: Reaction mechanism of the Horner-Wittig reaction.

Experimental Protocols

Preparation of Methyl(phenyl)phosphine oxide

Methyl(phenyl)phosphine oxide can be synthesized through various methods. A common approach involves the Grignard reaction of methylmagnesium bromide with phenylphosphonic dichloride, followed by aqueous workup. Alternatively, it can be prepared by the quaternization of a tertiary phosphine followed by a Wittig-type reaction.[8]

Materials:

-

Phenylphosphonic dichloride

-

Methylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of phenylphosphonic dichloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford methyl(phenyl)phosphine oxide.

Characterization:

-

¹H NMR: Resonances corresponding to the methyl and phenyl protons.

-

³¹P NMR: A characteristic singlet for the phosphine oxide.[9]

-

IR Spectroscopy: A strong absorption band for the P=O stretch.[10]

General Protocol for Olefination using Methyl(phenyl)phosphine oxide

This protocol describes a general procedure for the reaction of methyl(phenyl)phosphine oxide with an aldehyde.

Materials:

-

Methyl(phenyl)phosphine oxide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (solution in hexanes)

-

Aldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve methyl(phenyl)phosphine oxide (1.2 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq) dropwise to the solution. A color change to deep red or orange is typically observed, indicating the formation of the ylide. Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with EtOAc (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Experimental Workflow Diagram

Caption: General workflow for olefination.

Data Presentation: Expected Outcomes

The yield and stereoselectivity of the olefination reaction are dependent on the structure of the aldehyde and the reaction conditions. The following table provides representative data for the reaction of methyl(phenyl)phosphine oxide with various aldehydes, based on typical outcomes for similar Horner-Wittig reactions.

| Entry | Aldehyde | Product | Typical Yield (%) | Typical E/Z Ratio |

| 1 | Benzaldehyde | Stilbene | 85-95 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxystilbene | 80-90 | >95:5 |

| 3 | Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 75-85 | >90:10 |

| 4 | Cyclohexanecarboxaldehyde | Cyclohexylstyrene | 70-80 | >95:5 |

| 5 | Pivalaldehyde | 1,1-Dimethyl-2-phenylethene | 60-70 | >98:2 |

Note: Yields and stereoselectivity are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Applications in Drug Development

The Horner-Wadsworth-Emmons reaction and its variants are widely used in the synthesis of natural products and pharmaceutically active compounds.[11] The use of methyl(phenyl)phosphine oxide in this context is particularly valuable for several reasons:

-

Synthesis of Complex Scaffolds: The robust nature of the reaction allows for the formation of C=C bonds in complex molecular architectures, often with high stereocontrol. This is crucial for the synthesis of intricate drug molecules.

-

Introduction of the Phosphine Oxide Moiety: As previously mentioned, the phosphine oxide group can improve the pharmacokinetic profile of a drug candidate by increasing its polarity and metabolic stability.[4][5] The reaction provides a direct route to incorporate this functional group.

-

Late-Stage Functionalization: The olefination reaction can be employed in the later stages of a synthetic sequence to introduce a double bond, which can then be further functionalized, for example, through dihydroxylation, epoxidation, or hydrogenation.

A notable example of a drug containing a phosphine oxide is Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[4] The phosphine oxide group in Brigatinib contributes to its high affinity for the target kinase.

Troubleshooting and Key Considerations

-

Low Yields:

-

Incomplete Deprotonation: Ensure the n-BuLi is of high quality and accurately titrated. The reaction should be strictly anhydrous and under an inert atmosphere.

-

Sterically Hindered Carbonyls: For very hindered aldehydes or ketones, longer reaction times or higher temperatures may be required.

-

-

Poor Stereoselectivity:

-

Reaction Temperature: Maintaining a low temperature during the addition of the aldehyde is crucial for maximizing stereoselectivity.

-

Base and Solvent Effects: The choice of base and solvent can significantly impact the E/Z ratio. For some substrates, exploring other bases like lithium diisopropylamide (LDA) or different solvents may be beneficial.

-

-

Difficult Purification:

-

Byproduct Removal: The phenylphosphinic acid byproduct is generally water-soluble under basic conditions. An aqueous wash of the organic layer with a dilute base can aid in its removal.

-

Conclusion

The use of methyl(phenyl)phosphine oxide in the Horner-Wadsworth-Emmons/Horner-Wittig reaction represents a powerful and versatile tool for the synthesis of alkenes. Its enhanced reactivity, potential for modified stereoselectivity, and the advantageous properties of the resulting phosphine oxide-containing products make it a valuable reagent for researchers in organic synthesis and drug development. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this methodology in the laboratory.

References

-

Wittig & Wittig-Horner reactions - Organic Synthesis. (n.d.). Retrieved February 7, 2024, from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

(PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions - ResearchGate. (2014). Retrieved February 7, 2024, from [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 7, 2024, from [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). Thieme Chemistry. Retrieved February 7, 2024, from [Link]

-

Difference Between Wittig and Wittig Horner Reaction. (2019, December 17). Pediaa.Com. Retrieved February 7, 2024, from [Link]

-

Name Reactions: Horner-Wadsworth-Emmons vs. Wittig - YouTube. (2021, February 4). Retrieved February 7, 2024, from [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2024, from [Link]

-

CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013, March 21). Retrieved February 7, 2024, from [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019, January 10). Retrieved February 7, 2024, from [Link]

- CN101830931A - Preparation method of 2,4,6-trimethylbenzoyl-diphenyl phosphine oxide and derivative thereof - Google Patents. (n.d.).

- Method for preparing phenyl bis (2,4,6-trimethyl benzoyl) phosphine oxide - Google Patents. (n.d.).

-

Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. (2023, February 18). Retrieved February 7, 2024, from [Link]

-

Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. (2018, June 5). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. (2020, June 23). ACS Omega. Retrieved February 7, 2024, from [Link]

-

Stereochemically controlled synthesis of unsaturated alcohols by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1. (n.d.). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza - RSC Publishing. (2023, December 29). Retrieved February 7, 2024, from [Link]

-

(PDF) Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide - ResearchGate. (2016, October). Retrieved February 7, 2024, from [Link]

-

Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

-

Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Phospha-Michael addition of biphenylphosphine oxide to chalcones and α,β-unsaturated esters using the organocatalyst 1,1-diaminobenzalazine | Semantic Scholar. (n.d.). Retrieved February 7, 2024, from [Link]

-

Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application | ChemRxiv. (2023, November 5). Retrieved February 7, 2024, from [Link]

-

Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed. (2020, July 9). Retrieved February 7, 2024, from [Link]

-

Direct visible-light-induced synthesis of P-stereogenic phosphine oxides under air conditions - PubMed Central. (n.d.). Retrieved February 7, 2024, from [Link]

-

19-Stereoselective Olefination Reactions PDF - Scribd. (n.d.). Retrieved February 7, 2024, from [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 5. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereochemically controlled synthesis of unsaturated alcohols by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. thieme-connect.com [thieme-connect.com]

Application Note: Strategic Synthesis of P-Stereogenic Ligands from Methyl(phenyl)phosphine Oxide

Executive Summary

This application note details the protocol for synthesizing high-value P-stereogenic phosphine ligands using Methyl(phenyl)phosphine oxide (MPhPO) as a versatile secondary phosphine oxide (SPO) platform.[1] Unlike traditional routes requiring toxic phosphorus trichloride or pyrophoric primary phosphines, the SPO route offers air stability and modularity.[1]

This guide covers three critical modules:

-

Enantioenrichment: Resolution of racemic MPhPO using TADDOL-derivative complexation.

-

Functionalization: Stereospecific alkylation to generate Tertiary Phosphine Oxides (TPOs) with retention of configuration.[1]

-

Stereochemical Editing: Divergent reduction protocols to access either enantiomer of the final phosphine ligand (Inversion vs. Retention).[1][2]

Strategic Logic & Mechanism

The utility of Methyl(phenyl)phosphine oxide lies in its tautomeric equilibrium between the air-stable oxide form (

The SPO Platform Advantage

-

Stability: MPhPO is a solid, air-stable precursor, simplifying storage and handling compared to

.[1] -

Configurational Stability: Contrary to common assumptions, lithiated SPOs maintain their configuration at low temperatures, allowing for stereospecific alkylation.[1]

-

Divergent Access: By selecting the reduction method (Silane vs. Alane), the operator can invert or retain the phosphorus stereocenter, effectively doubling the library scope from a single chiral precursor.[1]

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis pipeline.

Figure 1: Strategic workflow for P-stereogenic ligand synthesis. Note the bifurcation at the reduction stage allowing access to both enantiomers.

Module 1: Optical Resolution of MPhPO

While MPhPO is commercially available as a racemate, high-value catalysis requires >99% ee.[1] The most robust non-enzymatic method involves host-guest complexation using TADDOL derivatives.

Protocol 1.1: TADDOL-Mediated Resolution

Objective: Isolation of (S)-Methyl(phenyl)phosphine oxide. Reagents:

-

Racemic Methyl(phenyl)phosphine oxide (1.0 eq)[1]

-

(-)-spiro-TADDOL (0.5 eq) (CAS: 137536-94-8)[1]

-

Solvent: Ethyl Acetate / Hexane (1:1 v/v)[1]

Step-by-Step:

-

Dissolution: Dissolve racemic MPhPO (1.40 g, 10 mmol) and (-)-spiro-TADDOL (3.0 g, 5 mmol) in 20 mL of hot Ethyl Acetate.

-

Precipitation: Slowly add 20 mL of Hexane while stirring. Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Filter the white precipitate. This solid is the (S)-MPhPO/(-)-TADDOL complex .[1] The filtrate contains the enriched (R)-enantiomer.[1]

-

Liberation: Dissolve the solid complex in CH₂Cl₂ (20 mL) and load onto a short silica gel column.

-

Elution: Elute with Ethyl Acetate. TADDOL elutes first (non-polar), followed by the pure (S)-MPhPO (polar).[1]

-

QC: Analyze by Chiral HPLC (Daicel Chiralpak AD-H, Hexane/iPrOH 90:10). Expected ee > 96%.

Expert Insight: If TADDOL is unavailable, classical resolution using (-)-DBTA (Dibenzoyltartaric acid) is effective but requires conversion of the SPO to a hydroxymethyl derivative first.[1] The TADDOL method is superior for the unmodified oxide.

Module 2: Stereospecific Functionalization

Once the chiral SPO is in hand, the next step is building the ligand backbone. The deprotonation of SPOs generates a nucleophilic anion that retains configuration at phosphorus.

Protocol 2.1: Alkylation with Retention

Objective: Synthesis of (S)-Methyl(phenyl)(alkyl)phosphine oxide.[1][3]

Mechanism:

Reagents:

-

Sodium Hydride (NaH, 60% dispersion, 1.2 eq)[1]

-

Electrophile (e.g., Benzyl bromide, 1.1 eq)[1]

-

Solvent: Anhydrous THF

Step-by-Step:

-

Activation: Wash NaH with dry hexane under Argon to remove mineral oil. Suspend in THF (0.2 M relative to SPO).[1]

-

Deprotonation: Cool to 0°C . Add (S)-MPhPO solution (in THF) dropwise.[1] Evolution of

gas will be observed. -

Aging: Stir for 30 minutes at 0°C. The solution typically turns pale yellow, indicating the formation of the anion

.[1] -

Alkylation: Cool to -78°C (Critical for high ee). Add the electrophile (e.g., Benzyl bromide) dropwise.[1]

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

Quench: Quench with saturated

(aq). Extract with DCM. -

Purification: Flash chromatography (EtOAc/MeOH gradient).

Data Validation:

Module 3: Stereospecific Reduction (The "Finish")

This is the most critical step.[1] Standard reductions (e.g.,

Comparison of Reduction Methods

| Feature | Method A: Imamoto Reduction | Method B: Silane/PPh3 Deoxygenation |

| Reagents | MeOTf followed by LiAlH₄ | HSiCl₄ or HSiCl₃ / PPh₃ |

| Stereochemistry | Inversion | Retention |

| Conditions | -78°C to 0°C | Reflux (mild) |

| Substrate Scope | Excellent for alkyl/aryl oxides | Good for electron-deficient oxides |

| Safety Note | MeOTf is highly toxic/alkylating | Chlorosilanes are corrosive |

Protocol 3.1: Inversion (The Imamoto Method)

Reference: Imamoto, T., et al. J. Am. Chem. Soc. Mechanism: Alkylation of the P=O oxygen forms a phosphonium salt, which is then reduced by hydride attack at the phosphorus (backside attack), causing inversion.[1]

Step-by-Step:

-

Salt Formation: Dissolve (S)-TPO (1.0 mmol) in dry DCM (5 mL). Add Methyl Triflate (MeOTf) (1.1 eq) at 0°C. Stir for 2 hours.

-

Observation: Solvent removal usually yields a white crystalline phosphonium salt.

-

-

Reduction: Suspend the salt in dry THF (5 mL) and cool to -78°C .

-

Hydride Addition: Add LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise.[1]

-

Completion: Stir at -78°C for 30 mins, then warm to 0°C.

-

Workup: Carefully quench with Glauber’s salt (

) or Fieser workup.[1] Filter under Argon (Phosphines oxidize in air!).[1] -

Result: (R)-P-Stereogenic Phosphine Ligand.

Protocol 3.2: Retention (Silane/Triphenylphosphine)

Reference: Wu, H., et al. Organic Letters.

Mechanism:

Step-by-Step:

-

Mix: In a pressure tube or Schlenk flask, combine (S)-TPO (1.0 mmol), Triphenylphosphine (

) (1.2 eq), and Trichlorosilane ( -

Heat: Heat to 100°C for 12–24 hours.

-

Quench: Cool to 0°C. Carefully add degassed 20% NaOH (aq) to hydrolyze excess silane (Caution: Exothermic, gas evolution).

-

Extraction: Extract with degassed ether/hexane under inert atmosphere.

-

Result: (S)-P-Stereogenic Phosphine Ligand.

Quality Control & Troubleshooting

Analytical Checkpoints

-

31P NMR:

-

Enantiomeric Excess:

-

Oxides: Chiral HPLC (Chiralpak AD-H or OD-H).[1]

-

Free Phosphines: Often difficult to resolve directly. Derivatize a small aliquot with

to form the P-Borane adduct for HPLC analysis, or oxidize back to the oxide to verify ee retention.

-

Common Pitfalls

-

Racemization during Alkylation: Occurs if the temperature exceeds -50°C during the addition of the electrophile. Keep it at -78°C.

-

Oxidation of Product: P-stereogenic phosphines are often air-sensitive. Store as Borane adducts (

) if immediate use is not required.[1] Deprotection is simple using DABCO or diethylamine.

References

-

Imamoto, T., et al. "Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride."[1][6] Organic Letters, 2001, 3(1), 87–90.[1][6] Link[1]

-

Beller, M., et al. "Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines."[1][7] Journal of the American Chemical Society, 2012, 134(44), 18325–18329.[1] Link[1]

-

Keglevich, G., et al. "Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation."[1] The Journal of Organic Chemistry, 2021, 86(20), 14653–14663.[1] Link[1]

-

Wu, H., et al. "Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite."[1] Organic Letters, 2011, 13(10), 2646–2649.[1] Link[1]

-

Han, L.B., et al. "Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid."[1][8] The Journal of Organic Chemistry, 2023, 88, 3909–3915.[1][8] Link[1]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride [organic-chemistry.org]

- 7. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines [organic-chemistry.org]

- 8. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]

Application Notes & Protocols: Methyl(phenyl)phosphine Oxide as a Versatile Intermediate for Advanced Flame Retardants

Introduction: The Imperative for Halogen-Free Flame Retardants

The field of materials science is undergoing a critical shift away from traditional halogenated flame retardants due to mounting environmental and health concerns. This has catalyzed the development of safer, more sustainable alternatives. Among these, organophosphorus compounds have emerged as highly effective, environmentally benign options.[1][2] Methyl(phenyl)phosphine oxide (MPPO) is a key intermediate in this class, offering a versatile molecular scaffold for creating high-performance, reactive, and additive flame-retardant systems.

The core of MPPO's efficacy lies in the phosphorus-carbon bond and the polar phosphine oxide group (P=O). Unlike phosphates, the P-C bond offers superior thermal stability, while the P=O moiety is pivotal to its flame-retardant action. This document provides a comprehensive guide for researchers and materials scientists on the synthesis, application, and characterization of MPPO and its derivatives in the development of advanced flame-retardant polymers.

Physicochemical Properties of the Intermediate

Understanding the fundamental properties of the starting intermediate is crucial for its successful application.

| Property | Value | Source |

| Chemical Formula | C₇H₉OP | [3] |

| Molecular Weight | 140.12 g/mol | N/A |

| Appearance | White to off-white solid | [4] |

| Melting Point | 111-115 °C | [4] |

| Solubility | Soluble in methanol and other organic solvents | [3][4] |

| Polarity | Polar, due to the phosphine oxide group | [3] |

Synthesis & Purification of Methyl(phenyl)phosphine Oxide

While several synthetic routes exist, a common and reliable laboratory-scale method involves the controlled oxidation of the corresponding phosphine. This protocol ensures a high yield of the desired product.

Protocol 1: Synthesis via Oxidation of Methyl(phenyl)phosphine

Rationale: This method is straightforward and relies on the selective oxidation of the phosphorus center. Hydrogen peroxide is a clean and effective oxidizing agent for this transformation.

Materials:

-

Methyl(phenyl)phosphine

-

Hydrogen Peroxide (30% solution)

-